6-Chloro-7-deazapurine-beta-D-riboside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

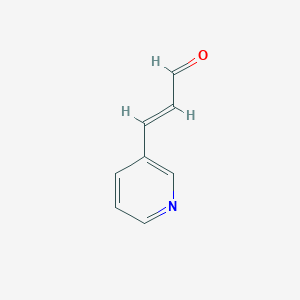

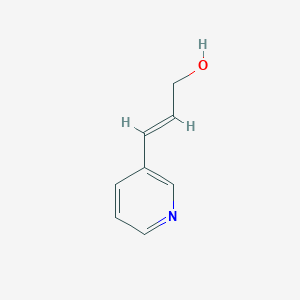

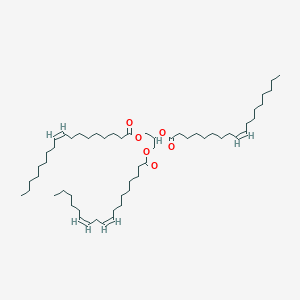

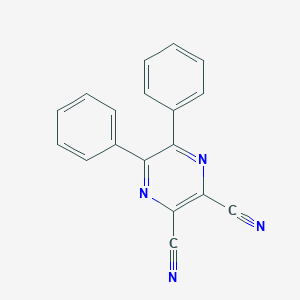

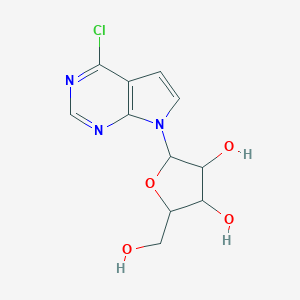

6-Chloro-7-deazapurine-beta-D-riboside is a nucleoside derivative . It has been found to have antifungal activity .

Molecular Structure Analysis

The molecular structure of 6-Chloro-7-deazapurine-beta-D-riboside is composed of a 7-deazapurine ring attached to a ribose sugar . The 7-deazapurine ring contains a chlorine atom at the 6th position .Physical And Chemical Properties Analysis

6-Chloro-7-deazapurine-beta-D-riboside has a molecular weight of 285.68 g/mol . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . Its solubility in DMSO is 100 mg/mL and in water is 4.35 mg/mL .Aplicaciones Científicas De Investigación

Synthesis of Antiviral Agents

6-Chloro-7-deazapurine is used in the synthesis of the antiviral agent 7-deaza-2′-methyladenosine (7DMA). This compound has shown promising results against various viruses such as Zika (ZIKV), West Nile (WNV), and Ebola (EBOV). It was originally developed to target the RNA-dependent RNA polymerases (RdRp) of the hepatitis C virus (HCV) and has been used to study other Flaviviridae viruses .

Investigation of N-glycosylation

The compound is used in research to investigate the N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine. This research has led to a better understanding of the reaction conditions when working with weakly reactive nucleobases in the presence of Lewis acids .

Production of Tofacitinib

6-Chloro-7-deazapurine is used in the production of tofacitinib, a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis .

C-H Imidation of 7-Deazapurines

The compound is used in the C-H imidation of 7-deazapurines with N-imidyl peroxyesters. This reaction occurs regioselectively at position 8 in 7-deazapurines, leading to a series of 8-succinimido-, phtalimido-, or naphthalimido-7-deazapurine derivatives .

Antifungal Research

6-Chloro-7-deazapurine-β-D-riboside is used in antifungal research. It is used to study the effects of various compounds on fungal growth and development .

Inhibitor Research

This compound is used in inhibitor research. Many types of 7-deazapurine nucleosides have been reported as anticancer agents. Therefore, several synthetic approaches to diverse di-, tri-, or tetra-substituted 7-deazapurines have been reported .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 6-Chloro-7-deazapurine-beta-D-riboside is fungi . This compound is a nucleoside derivative that exhibits antifungal activity .

Biochemical Pathways

Given its antifungal activity, it can be inferred that it interferes with essential biochemical pathways in fungi, leading to their inhibition or death .

Result of Action

The result of the action of 6-Chloro-7-deazapurine-beta-D-riboside is the inhibition or killing of fungi, as evidenced by its antifungal activity

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDDOTZWMOKUCD-KCGFPETGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-7-deazapurine-beta-D-riboside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.